ML358

Parasitology Drug Resistance SKN-1 Pathway

ML358 is the first-in-class, selective inhibitor of the nematode SKN-1 detoxification pathway (IC50 = 0.24 μM). Critically, it shows no activity against the mammalian Nrf2 homolog, ensuring species-specific target validation with low cytotoxicity (LC50 > 64 μM in C. elegans). Generic SKN-1 modulators or Nrf2-targeting compounds cannot replicate ML358's specificity and will confound nematode research. Use ML358 to dissect SKN-1-mediated anthelmintic resistance, validate SKN-1 as a safe drug target, or explore adjuvant combinations with existing anthelmintics like albendazole.

Molecular Formula C21H26Cl3NO2
Molecular Weight 430.8 g/mol
Cat. No. B1676653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML358
SynonymsML358;  ML-358;  ML 358; 
Molecular FormulaC21H26Cl3NO2
Molecular Weight430.8 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C21H25Cl2NO2.ClH/c1-2-25-20-12-16(13-24-18-5-3-4-6-18)11-19(23)21(20)26-14-15-7-9-17(22)10-8-15;/h7-12,18,24H,2-6,13-14H2,1H3;1H
InChIKeyZAMVVVGRBNNUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML358: A First-in-Class, Selective SKN-1 Pathway Inhibitor for Nematode Drug Resistance Research


ML358 is a vanillamine-derived small molecule that acts as a first-in-class inhibitor of the nematode SKN-1 detoxification pathway [1]. It potently inhibits SKN-1-mediated transcription (IC50 = 0.24 μM) in C. elegans [2]. Critically, ML358 is distinguished by its high selectivity, showing no activity against the homologous mammalian detoxification pathway (Nrf2), and it demonstrates low cytotoxicity in both nematode and human cell models [2][3].

Why ML358 Cannot Be Substituted by Generic SKN-1 Inhibitors or Nrf2-Targeting Compounds


Procurement of a generic SKN-1 pathway modulator or a compound targeting the mammalian Nrf2 pathway is scientifically invalid for nematode research. The SKN-1 pathway in nematodes is regulated by distinct mechanisms and binds DNA via a unique monomeric structure relative to its mammalian Nrf2 homolog [1]. Consequently, ML358's target is fundamentally different, and it has been empirically shown to be inactive against the Nrf2 pathway [2]. Non-selective probes or compounds targeting Nrf2 cannot replicate ML358's specific effects and will introduce off-target activity, thereby confounding experiments aimed at elucidating SKN-1's role in drug detoxification and resistance in parasitic nematodes [1][2].

Quantitative Differentiation Guide for ML358 Procurement


ML358 vs. Nrf2 Inhibitors: Confirmed Pathway Selectivity and Species Specificity

A primary differentiator for ML358 is its confirmed inactivity against the mammalian Nrf2 detoxification pathway, establishing its high selectivity for the nematode SKN-1 pathway. This contrasts sharply with Nrf2 inhibitors, which would be inappropriate and confounding tools for nematode research [1]. This selectivity is built upon the unique monomeric DNA-binding mechanism of SKN-1, which is distinct from all other known basic leucine zipper factors, including Nrf2 [2].

Parasitology Drug Resistance SKN-1 Pathway

ML358 vs. Vanillamine-Derived Analogs: The Optimized Candidate from SAR Studies

ML358 (compound 17) was the lead compound selected from a series of vanillamine-derived analogs following extensive structure-activity relationship (SAR) studies [1]. This optimization process identified ML358 as the molecule with the most favorable balance of potency and pharmacological properties, distinguishing it from earlier and less effective analogs. While exact quantitative data for all analogs are not in the public domain, the progression to ML358 was driven by demonstrable improvements in these key parameters [1].

Medicinal Chemistry SKN-1 Inhibitor Structure-Activity Relationship

ML358 vs. Cytotoxic Compounds: A >267-Fold Selectivity Window Over Nematode Toxicity

ML358 demonstrates a significant therapeutic window between its potent inhibition of the SKN-1 pathway and its effect on general C. elegans viability [1]. This is a key differentiator from non-specific or cytotoxic compounds that might be mistakenly used in similar assays. This high selectivity ensures that observed effects on gene expression or drug sensitization are due to on-target SKN-1 inhibition rather than general cellular toxicity [2].

Toxicology SKN-1 Inhibitor C. elegans

ML358 vs. Standard Anthelmintics: Proven Adjuvant Function and Sensitization Effect

Unlike standard anthelmintics, ML358 acts as an adjuvant by inhibiting the SKN-1-mediated drug detoxification and resistance pathway [1]. While standard drugs like albendazole directly target the nematode, ML358 sensitizes the nematode to these drugs, increasing their efficacy [2]. This mode of action differentiates ML358 from all currently available anthelmintics, which target specific enzymes or enzyme classes and often face the challenge of emerging resistance [1].

Anthelmintic Resistance SKN-1 Inhibitor Adjuvant Therapy

Optimal Research Applications for ML358 Based on Quantitative Evidence


Elucidating SKN-1 Pathway Function in Nematode Drug Resistance

Use ML358 as a selective chemical probe to specifically dissect the role of the SKN-1 pathway in mediating resistance to standard anthelmintics, such as albendazole [1]. Its high selectivity and low toxicity (LC50 > 64 μM) in C. elegans make it an ideal tool for these studies [2].

Developing Novel Anthelmintic Adjuvant Therapies

Employ ML358 to investigate its potential as an adjuvant in combination therapy with existing anthelmintics. Its validated ability to sensitize C. elegans to oxidative stress and anthelmintic drugs provides a clear rationale for testing combinations that could increase drug efficacy and combat resistance [1][2].

Validating SKN-1 as a Selective Drug Target in Parasitic Nematodes

Utilize ML358's species-specific selectivity (inactive against mammalian Nrf2) to validate the SKN-1 pathway as a safe and nematode-specific target for drug development [1]. This application is critical for advancing research from model organisms to economically important parasitic species while minimizing concerns about host toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML358

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.